2-Thiazolepropanol 2-Thiazolepropanol
Brand Name: Vulcanchem
CAS No.: 121356-99-8
VCID: VC8371287
InChI: InChI=1S/C6H9NOS/c8-4-1-2-6-7-3-5-9-6/h3,5,8H,1-2,4H2
SMILES: C1=CSC(=N1)CCCO
Molecular Formula: C6H9NOS
Molecular Weight: 143.21 g/mol

2-Thiazolepropanol

CAS No.: 121356-99-8

Cat. No.: VC8371287

Molecular Formula: C6H9NOS

Molecular Weight: 143.21 g/mol

* For research use only. Not for human or veterinary use.

2-Thiazolepropanol - 121356-99-8

Specification

CAS No. 121356-99-8
Molecular Formula C6H9NOS
Molecular Weight 143.21 g/mol
IUPAC Name 3-(1,3-thiazol-2-yl)propan-1-ol
Standard InChI InChI=1S/C6H9NOS/c8-4-1-2-6-7-3-5-9-6/h3,5,8H,1-2,4H2
Standard InChI Key WNDMVILBFVSWLJ-UHFFFAOYSA-N
SMILES C1=CSC(=N1)CCCO
Canonical SMILES C1=CSC(=N1)CCCO

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-Thiazolepropanol belongs to the thiazole family, featuring a five-membered aromatic ring containing one sulfur and one nitrogen atom. Its molecular formula is C₆H₉NOS, with a molecular weight of 143.21 g/mol. Key identifiers include:

  • IUPAC Name: 2-(1,3-thiazol-2-yl)propan-2-ol

  • Canonical SMILES: CC(C)(C1=NC=CS1)O

  • InChI Key: MWGMIUFKOSHPDB-UHFFFAOYSA-N

The compound’s structure enables hydrogen bonding via its hydroxyl group and π-π interactions through the thiazole ring, influencing its reactivity and binding affinity in biological systems .

Synthesis and Reactivity

Reactivity Profile

The hydroxyl and thiazole groups enable diverse reactions:

  • Oxidation: Forms ketones (e.g., 2-thiazol-2-ylpropan-2-one) using agents like KMnO₄.

  • Reduction: Yields thiazole-alcohols or amines with LiAlH₄ or NaBH₄.

  • Substitution: Hydroxyl group replacement with halides or acyl groups via nucleophilic pathways .

Biological Activities and Mechanisms

MicroorganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus7.815.6
Escherichia coli15.631.2

Mechanistically, thiazoles disrupt microbial cell wall synthesis or enzymatic pathways .

Anticancer Activity

Recent studies on thiazole-containing hybrids (e.g., 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile) revealed potent cytotoxicity against HepG-2 (liver) and MCF-7 (breast) cancer cells, with IC₅₀ values <10 µM . Molecular docking showed intercalation with DNA and inhibition of topoisomerase II, suggesting a similar mechanism for 2-thiazolepropanol derivatives .

Industrial and Agrochemical Applications

Coordination Chemistry

The thiazole ring’s sulfur and nitrogen atoms facilitate metal coordination, enabling use in catalysts and dyes. For instance, thiazole-metal complexes enhance catalytic efficiency in oxidation reactions .

Agrochemical Development

Thiazole derivatives are integral to fungicides and herbicides. Their stability and bioactivity make them suitable for crop protection, though 2-thiazolepropanol’s specific role requires further study.

Comparative Analysis with Analogues

CompoundKey FeaturesApplications
2-ThiazolepropanolHydroxyl group enhances solubilityDrug intermediates, catalysts
2-MethylthiazoleMethyl group increases hydrophobicityFragrances, solvents
Thiazole-4-carboxylic acidCarboxyl group aids metal bindingCoordination polymers

2-Thiazolepropanol’s hydroxyl group distinguishes it, enabling unique hydrogen-bonding interactions absent in analogues.

Future Directions and Challenges

Therapeutic Development

  • Structure-Activity Relationships (SAR): Modifying the hydroxyl or thiazole moieties to enhance anticancer selectivity.

  • Delivery Systems: Nanoencapsulation to improve bioavailability.

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